This compound belongs to the class of diazepane derivatives, which are cyclic compounds containing a seven-membered ring with two nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride involves several key steps:
The molecular formula for 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride is . Key structural features include:
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride can participate in various chemical reactions:
The mechanism of action for 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific biological targets:
Research indicates potential applications in pharmacology where this compound may act as a ligand for specific receptors involved in neurological pathways or as an inhibitor for certain enzymes.
The physical and chemical properties of 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride include:
1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride has several scientific applications:
The synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride (CAS 2287332-52-7) proceeds through a convergent multi-step sequence. First, N-Boc-protected homopiperazine undergoes nucleophilic aromatic substitution (SNAr) with 2-chloro-5-(trifluoromethyl)pyridine. The strong electron-withdrawing effect of the trifluoromethyl group activates the pyridine ring toward displacement by the secondary amine of the diazepane precursor [1] [4]. Following coupling, acid-mediated deprotection (e.g., HCl in dioxane) removes the Boc group, yielding the free base (CAS 306934-70-3). Final dihydrochloride salt formation is achieved via HCl treatment in anhydrous solvents like diethyl ether or THF, enhancing crystallinity and stability [1]. Key challenges include controlling regioselectivity during SNAr and minimizing diazepane ring degradation under acidic conditions. Purification typically involves recrystallization from ethanol/diethyl ether mixtures, yielding high-purity (>97%) material suitable for pharmaceutical development [2] [3].
Table 1: Key Intermediates in Multi-Step Synthesis
Compound | CAS Number | Role | Molecular Formula |
---|---|---|---|
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane | 306934-70-3 | Free base intermediate | C₁₁H₁₄F₃N₃ |
N-Boc-1,4-diazepane | 58632-95-4 | Diazepane protecting group | C₉H₁₈N₂O₂ |
2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Electrophilic coupling partner | C₆H₃ClF₃N |
HTMC techniques enable rapid diversification of the diazepane scaffold for structure-activity relationship (SAR) studies. Automated parallel synthesis reactors facilitate simultaneous preparation of analogs via two primary routes: (1) Functionalization of the diazepane nitrogen using alkyl halides or sulfonating agents, and (2) Replacement of the trifluoromethylpyridine moiety with other heterocyclic systems (e.g., chloropyrimidines, benzoxazoles) [7]. Reaction optimization employs design of experiments (DoE) to vary temperature (80–150°C), solvent (DMF, DMSO, NMP), and base (K₂CO₃, Cs₂CO₃, DIPEA). High-pressure liquid handling systems enable efficient library production at millimole scales, with typical yields of 60–85% for C–N bond formation steps. Downstream purification via automated reverse-phase flash chromatography ensures >95% purity for biological screening [7].
Transition metal catalysis overcomes limitations of classical SNAr for constructing C–N bonds in sterically hindered systems:
Table 2: Catalytic Systems for C–N Bond Formation
Catalyst System | Temperature | Yield Range | Advantages |
---|---|---|---|
Pd₂(dba)₃/XPhos | 80–100°C | 85–95% | Broad substrate scope |
CuI/DMCDA | 100–110°C | 70–85% | Low-cost reagents |
Ir(ppy)₃/K₂HPO₄ (blue LED) | 25°C | 60–75% | Mild conditions |
The meta-trifluoromethyl group on the pyridine ring critically influences reaction kinetics and regioselectivity. Computational studies indicate the CF₃ group lowers the LUMO energy of the pyridine ring by 1.8 eV, accelerating SNAr rates by 20-fold compared to unsubstituted chloropyridine [4]. This electronic activation enables:
Trifluoromethylation timing is crucial—early-stage introduction (e.g., using Umemoto’s reagent on bromopyridines) proves more efficient than post-coupling fluorination, which risks diazepane ring oxidation [9].
Table 3: Impact of Trifluoromethyl Group on Synthetic Parameters
Parameter | With CF₃ Group | Without CF₃ Group | Improvement |
---|---|---|---|
SNAr Reaction Temperature | 60°C | 120°C | 50% reduction |
Reaction Time | 4 h | 18 h | 4.5x faster |
Isolated Yield | 92% | 68% | +24% |
Regioselectivity | >99:1 | 85:15 | Near-complete |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9